molecular formula C17H17NO3 B13170232 (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13170232
M. Wt: 283.32 g/mol
InChI Key: DDPLTOVOCMJWAA-AATRIKPKSA-N
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Description

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid is an organic compound characterized by its unique structure, which includes a pyridine ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethyl-4-hydroxybenzaldehyde and pyridine-3-methanol.

    Formation of Intermediate: The aldehyde group of 3,5-dimethyl-4-hydroxybenzaldehyde is reacted with pyridine-3-methanol under basic conditions to form an intermediate.

    Aldol Condensation: The intermediate undergoes aldol condensation with acrylic acid in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The pyridine ring can bind to metal ions, facilitating catalytic processes. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

    (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid: Contains a benzoic acid moiety instead of acrylic acid.

Uniqueness:

  • The presence of both the pyridine ring and the acrylic acid moiety in (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid provides unique chemical properties, such as the ability to participate in diverse chemical reactions and potential biological activities.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20)/b6-5+

InChI Key

DDPLTOVOCMJWAA-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O

Origin of Product

United States

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